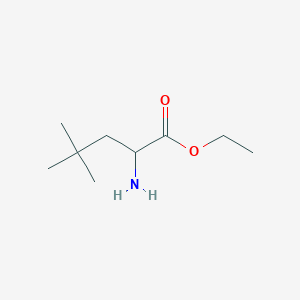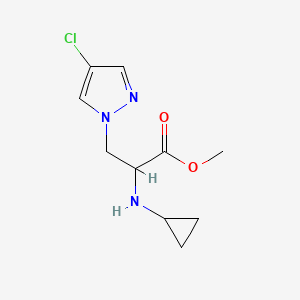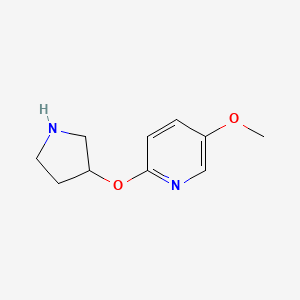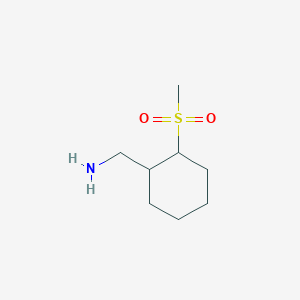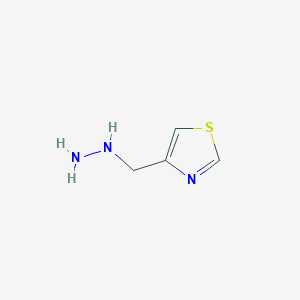![molecular formula C10H11F2NO3 B13637465 N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)
N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine is a chemical compound with the molecular formula C10H11F2NO3 and a molecular weight of 231.2 g/mol . It is also known by its IUPAC name, (1E)-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone oxime . This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, along with an ethanone oxime moiety.
Preparation Methods
The synthesis of N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine typically involves the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The difluoromethoxy and methoxy groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar compounds to N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine include:
N-(1-[4-Methoxyphenyl]ethylidene)hydroxylamine: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
N-(1-[4-(Trifluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine: Contains a trifluoromethoxy group instead of difluoromethoxy, which may alter its biological activity and binding affinity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H11F2NO3 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
(NZ)-N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H11F2NO3/c1-6(13-14)7-3-4-8(16-10(11)12)9(5-7)15-2/h3-5,10,14H,1-2H3/b13-6- |
InChI Key |
SRDXBYYFFZMRDX-MLPAPPSSSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC(=C(C=C1)OC(F)F)OC |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)OC(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



